molecular formula C9H5N3O2 B1295946 5-nitro-1H-indole-3-carbonitrile CAS No. 7147-14-0

5-nitro-1H-indole-3-carbonitrile

Cat. No.: B1295946
CAS No.: 7147-14-0
M. Wt: 187.15 g/mol
InChI Key: AKLPDARNWZLNPV-UHFFFAOYSA-N
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Description

5-nitro-1H-indole-3-carbonitrile: is a chemical compound with the molecular formula C9H5N3O2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Indole Derivatives: One common method involves the nitration of indole derivatives. For example, 1H-indole-3-carbonitrile can be nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-indole-3-carbonitrile.

    Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors undergo cyclization in the presence of catalysts to form the indole ring system with a nitro group at the 5-position and a cyano group at the 3-position.

Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-nitro-1H-indole-3-carbonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, where the nitro group or the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: 5-amino-1H-indole-3-carbonitrile.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex indole derivatives.
  • Employed in multicomponent reactions to create diverse molecular scaffolds.

Biology and Medicine:

  • Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
  • Used in the development of pharmaceuticals targeting specific biological pathways.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.
  • Applied in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitro-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    1H-indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.

    5-nitroindole: Similar structure but lacks the cyano group at the 3-position.

    3-cyanoindole: Similar structure but lacks the nitro group at the 5-position.

Uniqueness: 5-nitro-1H-indole-3-carbonitrile is unique due to the presence of both a nitro group at the 5-position and a cyano group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLPDARNWZLNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289618
Record name 5-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-14-0
Record name 7147-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-1H-indole-3-carboxamide (2.0 g) was suspended in dry dioxane (100 ml) containing triethylamine (7.8 g). Trifluoroacetic anhydride (8.2 g) was added dropwise with the temperature of the solution maintained at less than 5° C., the reaction was then allowed to warm to room temperature overnight. The reaction mixture was diluted with dichloromethane (200 ml), washed with water (3×100 ml), dried (MgSO4) and the solvent removed. Recrystallisation of the residue from ethyl acetate/hexane afforded the title compound (840 mg), m.p. 186°-190° C. δH (360 MHz, CDCl3) 7.58 (1H, d, J=7.2 Hz, H-7), 7.94 (1H, d, J=1.0 Hz, H-4), 8.16 (1H, dd, J=7.2, 1.0 Hz, H-6), 8.63 (1H, s, H-2); m/z 187 (M+, 100), 157 (45), 141 (95 ), 129 (30), 114 (55), 102 (10), 87 (20 ).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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